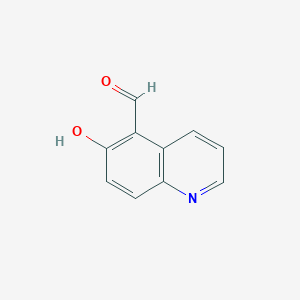

6-Hydroxyquinoline-5-carbaldehyde

Description

Significance of the Quinoline (B57606) Scaffold in Chemical and Biomedical Sciences

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. frontiersin.orgnih.gov Its derivatives are integral to a vast array of natural products, most notably the cinchona alkaloids like quinine, and a multitude of synthetic compounds with significant pharmacological activities. nih.govrsc.org The versatility of the quinoline scaffold lies in its ability to undergo various chemical modifications, allowing for the fine-tuning of its biological and physical properties. frontiersin.org

The quinoline nucleus is a common feature in numerous commercially available drugs, demonstrating a broad spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory activities. nih.govnih.govbenthamdirect.comnih.gov For instance, chloroquine (B1663885) and mefloquine (B1676156) are well-known antimalarial drugs built upon the quinoline framework. rsc.org The ability of the quinoline ring system to interact with various biological targets, such as enzymes and receptors, through mechanisms like intercalation with DNA, inhibition of topoisomerases, and chelation of metal ions, underpins its widespread utility. frontiersin.orgresearchgate.net This has spurred continuous research into the synthesis and functionalization of quinoline derivatives to develop new and more effective therapeutic agents. nih.gov

Contextualizing Carbaldehyde Derivatives of Hydroxyquinolines in Contemporary Research

Within the broad family of quinoline derivatives, hydroxyquinolines bearing a carbaldehyde group (a formyl group, -CHO) have garnered significant attention in contemporary research. The presence of both a hydroxyl (-OH) and a carbaldehyde group on the quinoline ring system imparts unique chemical reactivity and potential for diverse applications. The hydroxyl group can act as a hydrogen bond donor and a chelating agent for metal ions, while the carbaldehyde group is a versatile functional handle for further synthetic transformations. mdpi.com

These derivatives serve as crucial intermediates in the synthesis of more complex molecules, such as Schiff bases, which are known for their wide range of biological activities, including antimicrobial and anticancer properties. mdpi.com The formylation of hydroxyquinolines, the process of introducing a carbaldehyde group, can be achieved through various methods like the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions, with the position of formylation being influenced by the reaction conditions and the substitution pattern on the quinoline ring. mdpi.com Research in this area focuses on developing efficient and selective synthetic routes to these valuable building blocks and exploring their utility in coordination chemistry, fluorescent sensing of metal ions, and the development of new bioactive compounds. scispace.com

Research Trajectories Pertaining to 6-Hydroxyquinoline-5-carbaldehyde: An Overview

This compound is a specific isomer within the family of hydroxyquinoline carbaldehydes. nih.gov Its unique substitution pattern, with the hydroxyl and carbaldehyde groups on adjacent positions of the benzene ring portion of the quinoline scaffold, makes it a subject of targeted research. The synthesis of this compound can be achieved through the formylation of 6-hydroxyquinoline (B46185). mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-7-2-1-5-11-9(7)3-4-10(8)13/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVJXIJXRIXXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543848 | |

| Record name | 6-Hydroxyquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77717-71-6 | |

| Record name | 6-Hydroxyquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Hydroxyquinoline 5 Carbaldehyde and Functionalized Analogues

Classical Formylation Protocols for Quinoline (B57606) Systems

Traditional methods for introducing a formyl group onto a quinoline ring have been well-established and continue to be relevant in synthetic organic chemistry. These protocols, while effective, often present challenges related to regioselectivity and reaction conditions.

Reimer-Tiemann Formylation and Regioselectivity Considerations for 6-Hydroxyquinoline-5-carbaldehyde Synthesis

For 6-hydroxyquinoline (B46185), formylation can theoretically occur at either the C5 or C7 position, both of which are ortho to the hydroxyl group. The phenoxide ion, formed under basic conditions, activates the aromatic ring towards electrophilic attack by dichlorocarbene (B158193). wikipedia.org The negative charge is delocalized onto the aromatic system, enhancing its nucleophilicity. wikipedia.org Research has shown that in the case of 8-hydroxyquinoline (B1678124), the Reimer-Tiemann reaction can yield a mixture of regioisomers, with both 5-formyl and 7-formyl products being formed. nih.gov A study on the formylation of 8-hydroxyquinoline reported the formation of both regioisomers in a 35:28 ratio for the C5 and C7 substituted products, respectively. nih.gov The reaction time can be a critical parameter to control, as prolonged exposure to the basic medium can lead to undesired side reactions. nih.gov

Vilsmeier-Haack Formylation Strategies for Quinolinecarbaldehyde Formation

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reactive species, the Vilsmeier reagent, is typically a chloroiminium ion generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). wikipedia.org This method is widely documented for the synthesis of quinoline-3-carbaldehydes and other substituted quinoline aldehydes. ijsr.net

The reaction involves an electrophilic substitution of the aromatic ring by the Vilsmeier reagent, followed by hydrolysis of the resulting iminium ion to yield the aldehyde. wikipedia.org The success of the Vilsmeier-Haack reaction is dependent on the electron density of the substrate; hence, it is particularly effective for activated systems like hydroxyquinolines and anilines. wikipedia.org For instance, the synthesis of 2-chloro-3-formyl-8-methyl quinoline has been achieved using this method. chemijournal.comchemijournal.com The reaction conditions, such as temperature, need to be carefully controlled to avoid decomposition of the product. niscpr.res.in In some cases, the Vilsmeier reagent can also react with other functional groups present in the molecule, as seen in the reaction with a methyl group at the C2 position of the quinoline ring, leading to the formation of a vinyl-aldehyde derivative. nih.gov

Duff Reaction Applications in the Synthesis of this compound and Related Compounds

The Duff reaction provides another route for the ortho-formylation of phenols, employing hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, often acetic acid or trifluoroacetic acid. wikipedia.orgnih.gov This reaction is known to be effective for phenols with strongly electron-donating substituents. wikipedia.org The formylation preferentially occurs at the position ortho to the hydroxyl group. wikipedia.org

The mechanism involves the protonation of HMTA, which then acts as an electrophile, attacking the electron-rich phenol (B47542) ring to form a benzylamine (B48309) intermediate. wikipedia.org Subsequent intramolecular redox reactions and hydrolysis lead to the final aldehyde product. wikipedia.org While the Duff reaction is generally considered inefficient, modifications have been explored to improve its yield. ecu.edu For instance, studies on 8-hydroxyquinoline have attempted to use the Duff reaction for formylation, though with limited success in terms of purity and yield. ecu.edu Theoretical studies suggest that the regioselectivity of the Duff reaction is governed by the formation of a hydrogen-bonded intermediate. researchgate.net

Modern and Sustainable Synthetic Approaches for Quinolinecarbaldehydes

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This trend is also evident in the synthesis of quinolinecarbaldehydes, with a focus on green chemistry principles and innovative reaction techniques.

Green Chemistry Principles in Quinolinecarbaldehyde Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. ijpsjournal.com In the context of quinoline synthesis, this translates to using greener solvents, developing catalyst-free reactions, and employing energy-efficient techniques like microwave irradiation. ijpsjournal.comresearchgate.net

Several green approaches to quinoline synthesis have been reported, including modifications of classical reactions like the Friedländer synthesis to use more benign solvents and catalysts. ijpsjournal.com For example, the use of acetic acid as both a solvent and catalyst in microwave-assisted Friedländer synthesis has been shown to be a greener alternative to traditional methods that often require harsh conditions. nih.gov The development of metal-free synthesis routes and the use of water as a solvent are also key areas of research in green quinoline synthesis. researchgate.netnih.gov Catalyst-free, one-pot, three-component reactions in aqueous media under microwave irradiation have been successfully employed for the synthesis of functionalized quinolines. rsc.org

One-Pot and Microwave-Assisted Reactions for Derivatization

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified work-up procedures. nih.govrsc.org When combined with microwave-assisted synthesis, these methods can dramatically reduce reaction times and improve yields. lew.roejbps.com

Microwave irradiation has been widely adopted in organic synthesis for its ability to rapidly heat reactions, often leading to cleaner products and higher yields compared to conventional heating. lew.roejbps.com A number of studies have reported the successful use of microwave-assisted, one-pot procedures for the synthesis of various quinoline derivatives. acs.orgnih.gov For instance, a catalyst-free, three-component reaction under microwave irradiation has been developed for the synthesis of quinoline-hybrid compounds. acs.org Similarly, the synthesis of quinoline derivatives has been achieved through microwave-assisted reactions of anilines and β-ketoesters without the use of a solvent. researchgate.net These modern techniques represent a significant advancement in the efficient and sustainable production of quinolinecarbaldehydes and their analogues.

| Reaction Type | Reagents | Key Features | Reference(s) |

| Reimer-Tiemann | Chloroform, Base | Ortho-formylation of phenols, involves dichlorocarbene intermediate. | wikipedia.org, synarchive.com |

| Vilsmeier-Haack | DMF, POCl₃ | Formylation of electron-rich arenes, uses Vilsmeier reagent. | organic-chemistry.org, wikipedia.org |

| Duff Reaction | Hexamethylenetetramine, Acid | Ortho-formylation of phenols. | wikipedia.org, nih.gov |

| Microwave-Assisted | Various | Reduced reaction times, improved yields. | lew.ro, ejbps.com |

| One-Pot Synthesis | Various | Multiple steps in a single vessel, increased efficiency. | nih.gov, rsc.org |

Derivatization Strategies via the Carbaldehyde Moiety of this compound

The carbaldehyde group at the C5 position of the 6-hydroxyquinoline scaffold is a versatile functional handle for a variety of chemical transformations. Its reactivity allows for the introduction of diverse structural motifs, leading to the synthesis of a wide array of functionalized analogues. Key derivatization strategies focus on the condensation reaction of the aldehyde with primary amino compounds to form new carbon-nitrogen double bonds.

Synthesis of Imines and Schiff Bases from this compound Derivatives

The synthesis of imines, commonly known as Schiff bases, from aldehydes and primary amines is a fundamental and widely utilized reaction in organic chemistry. nih.govresearchgate.net This reaction involves the nucleophilic addition of the primary amine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) group. nih.govdergipark.org.tr In the context of this compound, this condensation reaction provides a straightforward route to a diverse range of derivatives.

The general procedure for synthesizing Schiff bases from this compound involves reacting the aldehyde with a primary amine in a suitable solvent, often with acid catalysis to facilitate the dehydration step. nih.govresearchgate.net The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the imine product. researchgate.net Various primary amines can be employed, leading to Schiff bases with different substituents and, consequently, varied chemical and physical properties. For instance, the reaction of quinoline carbaldehydes with 2,6-diisopropylbenzenamine has been shown to produce crystalline Schiff bases in high yields. mdpi.com While this specific example does not use this compound, the methodology is directly applicable.

The reaction is reversible and can be influenced by the pH of the medium; in acidic aqueous solutions, the imines can be hydrolyzed back to the parent aldehyde and amine. mdpi.com

Table 1: Synthesis of Representative Schiff Bases from Quinoline Aldehydes

| Aldehyde Reactant | Amine Reactant | Solvent | Conditions | Product Type | Yield (%) |

| Quinoline-5-carbaldehyde (B1306823) derivatives | 2,6-diisopropylbenzenamine | Not specified | Not specified | Imine-Schiff base | Up to 80 |

| Aromatic Aldehydes | 1-Naphthylamine | Methanol (B129727) | Reflux | Imine | 74-91 dergipark.org.tr |

| 5-Fluoro-2-hydroxy acetophenone | Alkyl amines | Ethanol | Reflux, 80-90 °C | Imine | Not specified researchgate.net |

| Indole-3-carbaldehyde | Trans-cyclohexane-1,2-diamine | Not specified | Condensation | Imine | Not specified researchgate.net |

This table presents generalized findings for the synthesis of Schiff bases from related aldehydes, illustrating the typical reactants, conditions, and outcomes of the synthetic protocol.

Formation of Hydrazone Derivatives of this compound

Hydrazones are a class of organic compounds containing the R1R2C=NNR3R4 structure, which are formed by the reaction of aldehydes or ketones with hydrazines. nih.gov The reaction of this compound with various hydrazine (B178648) derivatives represents a significant pathway for synthesizing novel functionalized molecules. This condensation reaction is analogous to Schiff base formation and typically proceeds by mixing the aldehyde and the hydrazine, often in an alcoholic solvent like methanol or ethanol, and stirring at room temperature or under reflux. nih.govmdpi.com

The synthesis can be performed with hydrazine hydrate (B1144303) or substituted hydrazines, such as phenylhydrazine (B124118) or isonicotinic hydrazide, to yield the corresponding hydrazone derivatives. nih.govuitm.edu.my For example, the reaction of quinoline-2-carbaldehyde with 2-hydrazinopyridine (B147025) in methanol at room temperature for 8 hours yielded the corresponding hydrazone as a yellow solid in 67% yield. mdpi.com This general method is applicable to this compound.

The resulting hydrazone derivatives of the quinoline scaffold have been a subject of interest due to their potential applications in various fields of chemistry. nih.govrsc.org The synthesis is often straightforward, and the products can be isolated in good yields. nih.gov

Table 2: Synthesis of Representative Hydrazone Derivatives from Aldehydes

| Aldehyde Reactant | Hydrazine Reactant | Solvent | Conditions | Product Type | Yield (%) |

| Quinoline-2-carbaldehyde | 2-Hydrazinopyridine | Methanol | Room Temperature, 8h | Hydrazone | 67 mdpi.com |

| Quinoline-6-carbohydrazide | Various Aldehydes | Not specified | Not specified | Hydrazone | Not specified uitm.edu.my |

| Polyhydroquinoline (PHQ) bis-hydrazide | Various Aldehydes | Ethanol | Not specified | Hydrazone | 82-90 nih.gov |

| Vanillin/Salicyl aldehyde derivatives | Isonicotinic hydrazide | Acetone/Water/Dichloromethane | Reflux | Hydrazone | Not specified nih.gov |

This table showcases examples of hydrazone synthesis from various aldehydes, demonstrating the versatility of the reaction and the types of hydrazine reactants that can be employed.

Sophisticated Spectroscopic and Structural Elucidation of 6 Hydroxyquinoline 5 Carbaldehyde and Its Derivatives

Vibrational Spectroscopy for Functional Group Characterization of 6-Hydroxyquinoline-5-carbaldehyde (e.g., FTIR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups present in a molecule. The analysis of the vibrational spectra of this compound and its analogues provides direct evidence for its key structural features.

In studies of related quinoline-carbaldehydes, such as 6-quinolinecarboxaldehyde (6QC), both FTIR and FT-Raman spectra have been recorded over extensive ranges (e.g., 4000–50 cm⁻¹). nih.govresearchgate.net Theoretical calculations using methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are often employed to complement the experimental data, allowing for a complete assignment of vibrational modes based on potential energy distribution (PED). nih.govresearchgate.net For this compound, characteristic vibrational bands are expected that confirm the presence of the hydroxyl (-OH), aldehyde (-CHO), and quinoline (B57606) ring systems.

Key expected vibrational frequencies include:

O-H Stretching: The hydroxyl group typically exhibits a strong, broad absorption band in the FTIR spectrum, generally in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding. In studies of 8-hydroxyquinoline (B1678124) derivatives, the hydroxyl group absorption is noted to be strong. researchgate.net

C=O Stretching: The aldehyde carbonyl group (C=O) gives rise to a very strong and sharp absorption band in the FTIR spectrum, typically found around 1680-1700 cm⁻¹. For quinoline derivatives with a carbonyl group, this band is a significant feature. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations from the quinoline ring are expected to appear above 3000 cm⁻¹. Aldehydic C-H stretching vibrations typically result in two weak bands in the 2700-2900 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system produce a series of bands in the 1400-1600 cm⁻¹ region.

O-H Bending and C-O Stretching: These vibrations, associated with the hydroxyl group, are typically observed in the 1440-1260 cm⁻¹ and 1260-1000 cm⁻¹ regions, respectively.

FT-Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system, aiding in a comprehensive vibrational analysis. nih.govresearchgate.net The combined use of FTIR and FT-Raman allows for a robust characterization of the functional groups within this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 | FTIR |

| Aromatic C-H Stretch | >3000 | FTIR, FT-Raman |

| Aldehyde C-H Stretch | 2700 - 2900 | FTIR |

| C=O Stretch | 1680 - 1700 | FTIR |

| C=C / C=N Ring Stretch | 1400 - 1600 | FTIR, FT-Raman |

| O-H Bend | 1440 - 1260 | FTIR |

| C-O Stretch | 1260 - 1000 | FTIR |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation of this compound and its Products (e.g., ¹H NMR, ¹³C NMR, Multinuclear NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules in solution. Through ¹H NMR and ¹³C NMR, the precise connectivity of atoms and the chemical environment of each nucleus in this compound can be determined.

In the ¹H NMR spectrum of this compound recorded in CDCl₃, the signals for the protons are distinctly observed. For instance, a reported spectrum shows a downfield singlet for the aldehyde proton (HC=O), and characteristic doublets and double doublets for the aromatic protons on the quinoline ring, confirming their positions and coupling relationships. mdpi.com The hydroxyl proton (-OH) signal is also present, though its chemical shift can be variable depending on concentration and solvent.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. The spectrum of this compound would show distinct signals for the carbonyl carbon (typically δ > 190 ppm), the carbons of the quinoline ring (in the aromatic region, δ ≈ 110-160 ppm), including those bonded to the hydroxyl group and the nitrogen atom.

Studies on a wide array of substituted quinoline-5-carbaldehydes have provided a wealth of NMR data that aids in the assignment of signals for new derivatives. mdpi.com For example, the ¹H and ¹³C NMR data for related compounds like 8-hydroxyquinoline-5-carbaldehyde (B1267011) and 6-(dimethylamino)quinoline-5-carbaldehyde show clear patterns that can be used for comparative analysis. mdpi.comchemicalbook.com The analysis of solvent-dependent NMR spectra in molecules like 7-hydroxyquinoline-8-carbaldehydes has also been used to study tautomeric equilibria in the ground state. acs.org

| Compound | Nucleus | Solvent | Chemical Shifts (δ ppm) and Coupling Constants (J Hz) |

| This compound | ¹H NMR | CDCl₃ | δ = 7.39 (d, ³JH,H = 9.3 Hz, 1H, aromatic), 7.53 (dd, ³JH,H = 8.6 Hz, ⁴JH,H = 4.2 Hz, 1H, aromatic), ... mdpi.com |

| 8-Hydroxyquinoline-5-carbaldehyde | ¹H NMR | DMSO-d₆ | δ = 10.14 (s, 1H, HC=O), 9.56 (dd, 1H), 8.97 (dd, 1H), 8.17 (d, 1H), 7.78 (dd, 1H), 7.26 (d, 1H) mdpi.com |

| 8-Hydroxyquinoline-5-carbaldehyde | ¹³C NMR | DMSO-d₆ | δ = 192.2, 159.6, 149.0, 140.2, 138.0, 133.0, 126.8, 124.6, 122.4, 110.8 mdpi.com |

| 6-(Dimethylamino)quinoline-5-carbaldehyde | ¹H NMR | DMSO-d₆ | δ = 10.19 (s, 1H, HC=O), 9.30 (dd, 1H), 8.69 (dd, 1H), 8.05 (d, 1H), 7.70 (d, 1H), 7.54 (dd, 1H), 3.16 (s, 6H, 2NCH₃) mdpi.com |

| 6-(Dimethylamino)quinoline-5-carbaldehyde | ¹³C NMR | DMSO-d₆ | δ = 190.0, 157.5, 146.6, 141.6, 134.7, 132.0, 127.5, 123.6, 122.7, 113.4, 45.5 mdpi.com |

Mass Spectrometry Techniques for Molecular Composition of this compound and its Analogues (e.g., MS, HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₇NO₂, the calculated monoisotopic mass is 173.0477 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. This technique is crucial for confirming the identity of newly synthesized compounds and distinguishing between isomers. The structures of various quinolinecarbaldehydes and their derivatives have been successfully proven using a combination of techniques that include MS and HRMS. mdpi.com

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze complex mixtures and purify samples while obtaining mass data. GC-MS has been used to identify and characterize various quinoline-5-carbaldehyde (B1306823) derivatives by determining their retention times and mass-to-charge ratios (m/z) of fragment ions. mdpi.com For instance, the GC-MS analysis of 8-hydroxyquinoline-5-carbaldehyde shows a specific retention time and fragmentation pattern. mdpi.com Similarly, LC-MS is a powerful tool for analyzing compounds that may not be suitable for GC, such as the parent compound 6-hydroxyquinoline (B46185). nih.gov

| Technique | Compound | Key Finding | Reference |

| Computed Mass | This compound | Molecular Weight: 173.17 g/mol | nih.gov |

| HRMS | Quinoline-5-carbaldehyde derivatives | Confirmed molecular structures | mdpi.com |

| GC-MS | 8-Hydroxyquinoline-5-carbaldehyde | tr = 6.024 min, (EI) m/z data obtained | mdpi.com |

| GC-MS | 6-(Dimethylamino)quinoline-5-carbaldehyde | tr = 7.259 min, (EI) m/z data obtained | mdpi.com |

| LC-MS | 6-Hydroxyquinoline | Precursor m/z: 146.06 [M+H]⁺ | nih.gov |

Electronic Absorption Spectroscopy for Chromophoric Analysis of this compound Systems (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The chromophoric system of this compound, which consists of the quinoline ring conjugated with both a hydroxyl (auxochrome) and a carbaldehyde group (chromophore), gives rise to characteristic absorption bands.

The UV-Vis spectra of quinoline derivatives typically show multiple absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation in this compound is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the parent quinoline molecule. The positions and intensities of these bands are sensitive to the solvent polarity and pH, due to the presence of the acidic hydroxyl group and the basic nitrogen atom.

The characterization of various quinoline-5-carbaldehydes and their Schiff base derivatives has routinely included electronic absorption spectroscopy to confirm their structural and electronic properties. mdpi.com Furthermore, detailed photophysical studies on related systems, such as 7-hydroxyquinoline-8-carbaldehydes, have utilized UV-Vis spectroscopy to investigate ground-state and excited-state phenomena, including tautomerization, by comparing their spectra with those of their precursors and ionic forms. acs.org Theoretical methods, like Time-Dependent Density Functional Theory (TD-DFT), are often used to calculate vertical excitation energies and oscillator strengths, which can then be compared with experimental UV-Vis spectra to aid in the assignment of electronic transitions. gelisim.edu.tr

Single-Crystal X-ray Diffraction for Definitive Structural Determination of this compound Derivatives

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a crystal structure for this compound itself may not be readily available in the cited literature, the structures of several closely related derivatives have been determined, offering valuable insights. For example, the molecular structures of 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde and several Schiff base derivatives of quinoline-5-carbaldehydes have been unambiguously established by single-crystal X-ray diffraction measurements. mdpi.com These studies confirm the planar nature of the quinoline ring system and reveal the specific conformations of the substituent groups.

Advanced Computational Chemistry and Theoretical Insights into 6 Hydroxyquinoline 5 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. By solving the Kohn-Sham equations, DFT can determine the ground-state electron density of a system, from which numerous properties can be derived. For 6-Hydroxyquinoline-5-carbaldehyde, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can elucidate its optimized geometry, electronic distribution, and chemical reactivity. researchgate.net Such studies on analogous quinoline (B57606) derivatives have successfully predicted their structural parameters and spectroscopic features, providing a reliable framework for understanding this specific compound. eurjchem.comnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. sci-hub.se

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. sci-hub.sersc.org Conversely, a small gap suggests the molecule is more polarizable and reactive. sci-hub.se DFT studies on a wide range of quinoline derivatives show that their HOMO-LUMO gaps typically fall in a range that indicates significant stability. nih.govrsc.org For this compound, the HOMO is expected to be localized primarily over the electron-rich hydroxy-substituted benzene (B151609) ring, while the LUMO would likely be distributed across the quinoline ring system, including the electron-withdrawing carbaldehyde group.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Quinoline Derivatives Illustrative values based on DFT calculations for analogous compounds.

| Parameter | Typical Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -6.7 | Electron-donating capability |

| ELUMO | -1.8 to -2.5 | Electron-accepting capability |

| ΔE (HOMO-LUMO Gap) | 3.5 to 4.5 | Chemical stability & reactivity |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. This method is particularly useful for quantifying intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding. mdpi.com

For this compound, NBO analysis can quantify the stabilization energy (E(2)) associated with charge delocalization from a filled donor NBO to an empty acceptor NBO. eurjchem.com Key interactions would include the delocalization of lone pairs from the hydroxyl oxygen and the quinoline nitrogen into antibonding orbitals of the aromatic system. A significant intramolecular interaction is the hydrogen bond between the hydroxyl group at position 6 and the carbaldehyde oxygen at position 5, which forms a stable six-membered ring. NBO analysis can estimate the strength of this hydrogen bond by calculating the interaction energy between the lone pair of the carbonyl oxygen and the antibonding orbital (σ*) of the O-H bond. mdpi.com

Table 2: Illustrative NBO Interaction Energies (E(2)) for Intramolecular Bonds Representative values for interactions found in hydroxy-substituted quinolines.

| Donor NBO | Acceptor NBO | Typical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(O)hydroxyl | σ*(C-C)ring | 2-5 | Hyperconjugation (Resonance) |

| LP(N)ring | σ*(C-C)ring | 5-10 | Hyperconjugation (Resonance) |

| LP(O)carbonyl | σ*(O-H)hydroxyl | > 15 | Intramolecular Hydrogen Bond |

While FMO analysis provides a global view of reactivity, other descriptors are needed to identify specific reactive sites within the molecule. Average Local Ionization Energy (ALIE) and Fukui functions are powerful tools for this purpose. The ALIE, calculated on the molecule's surface, indicates the energy required to remove an electron from any point; lower ALIE values signify sites that are more susceptible to electrophilic attack.

Fukui functions go further by indicating the change in electron density at a specific atom when the total number of electrons in the system changes. This allows for the precise identification of sites for nucleophilic attack (where an electron is added), electrophilic attack (where an electron is removed), and radical attack. researchgate.net For this compound, the hydroxyl oxygen and certain carbon atoms in the benzene moiety are expected to be primary sites for electrophilic attack. In contrast, the carbaldehyde carbon and specific atoms in the pyridine (B92270) ring are likely targets for nucleophilic attack.

The stability of a molecule against degradation, particularly through oxidative pathways, can be assessed by calculating its Bond Dissociation Energies (BDE). The BDE is the enthalpy change associated with the homolytic cleavage of a chemical bond. nih.gov Lower BDE values indicate weaker bonds that are more susceptible to breaking.

For this compound, the most relevant BDEs are for the phenolic O-H bond and the aldehydic C-H bond. The O-H bond is particularly important, as its BDE is a key indicator of antioxidant activity. A lower O-H BDE suggests that the molecule can more easily donate a hydrogen atom to neutralize free radicals. DFT calculations, often using functionals like M06-2X or M05-2X, provide accurate BDE values. nih.gov Comparing the calculated BDEs of the O-H and various C-H bonds helps to predict which part of the molecule is most likely to be involved in initial oxidative processes. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time, especially in a solution. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, solvent interactions, and other dynamic processes. researchgate.net For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and track the trajectory of all atoms over nanoseconds.

A key output from an MD simulation is the Radial Distribution Function (RDF), denoted as g(r). The RDF describes the probability of finding a particle at a distance r from a central reference particle. researchgate.net By calculating the RDF between an atom in this compound and the solvent molecules, one can characterize the structure of the solvation shells. researchgate.net

For instance, the RDF between the hydroxyl hydrogen and solvent oxygen atoms would reveal the extent and geometry of hydrogen bonding with the solvent. researchgate.netresearchgate.net Similarly, the RDF between the quinoline nitrogen and solvent hydrogen atoms would characterize another key hydrogen bonding interaction. The positions of the peaks in the RDF plot indicate the average distances of the solvation shells, and integrating the area under the first peak gives the coordination number—the average number of solvent molecules in the first solvation shell. researchgate.net This analysis is critical for understanding how the solvent structure mediates the molecule's properties and reactivity.

Conformational Landscape and Molecular Flexibility of this compound

A thorough understanding of the conformational landscape and molecular flexibility of a compound is paramount for predicting its interaction with biological macromolecules. For this compound, the primary sources of conformational variability arise from the rotation of the hydroxyl and formyl substituents attached to the quinoline ring.

While specific experimental or detailed theoretical studies on the conformational analysis of this compound are not extensively available in the current literature, we can infer its likely behavior from established principles of computational chemistry and studies on analogous structures. A theoretical investigation into the related molecule, 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, provides valuable insights into the types of interactions that govern the conformational preferences of such systems. eurjchem.com

The flexibility of this compound is primarily dictated by the rotational barriers of the C-O bond of the hydroxyl group and the C-C bond connecting the formyl group to the quinoline ring. The orientation of the hydroxyl group is influenced by potential intramolecular hydrogen bonding with the nitrogen atom of the quinoline ring or the oxygen atom of the adjacent formyl group. Similarly, the formyl group's orientation relative to the quinoline ring is governed by steric and electronic effects.

A potential energy surface (PES) scan for the rotation of the formyl group would likely reveal two main planar conformers, corresponding to the aldehyde hydrogen pointing towards or away from the hydroxyl group. The relative energies of these conformers and the rotational barrier between them are critical for understanding the molecule's dynamic behavior in solution and its ability to adopt specific conformations required for binding to a biological target. Density Functional Theory (DFT) calculations would be the ideal method to elucidate these energetic details.

Table 1: Theoretical Conformational Data for a Related Hydroxyquinoline Derivative

| Parameter | Value | Method of Determination |

| Most Stable Conformer | Planar | DFT Calculations |

| Key Dihedral Angles | ~0° or ~180° | DFT Calculations |

| Rotational Energy Barrier | Moderate | DFT Calculations |

| Data inferred from studies on analogous quinoline structures. |

It is important to note that the electronic nature of the substituents on the quinoline ring can significantly influence the rotational barriers and, consequently, the conformational flexibility. The interplay between the electron-donating hydroxyl group and the electron-withdrawing formyl group in this compound likely results in a distinct electronic distribution that shapes its conformational preferences.

Computational Approaches to Structure-Activity Relationship (SAR) Studies of this compound Analogues

Computational Structure-Activity Relationship (SAR) studies are instrumental in identifying the key structural features of a molecule that are responsible for its biological activity. For analogues of this compound, these studies typically involve the systematic modification of the core structure and the subsequent evaluation of the effect of these changes on a particular biological endpoint, such as antibacterial or anticancer activity.

The 6-hydroxyquinoline (B46185) scaffold offers several positions for chemical modification. The hydroxyl and formyl groups, in particular, serve as handles for introducing a wide range of substituents, thereby modulating the physicochemical properties and biological activity of the resulting analogues.

Key Areas for SAR Exploration in this compound Analogues:

Modification of the Formyl Group: Conversion of the aldehyde to other functional groups, such as Schiff bases, hydrazones, or oximes, can lead to significant changes in biological activity by altering the molecule's hydrogen bonding capacity, lipophilicity, and steric profile.

Substitution on the Hydroxyl Group: Alkylation or acylation of the hydroxyl group can influence the molecule's solubility and its ability to act as a hydrogen bond donor.

Table 2: Illustrative SAR data for Quinoline Analogues

| Analogue Type | Key Structural Feature | Observed Activity Trend |

| Schiff Base Derivatives | Introduction of aromatic amines | Often enhances antibacterial and anticancer activities. |

| Hydrazone Derivatives | Formation of hydrazone linkage | Can lead to potent enzyme inhibitors. |

| Ring-Substituted Analogues | Halogenation of the quinoline ring | Can increase lipophilicity and cell permeability. |

| This table presents generalized trends observed in the literature for quinoline derivatives and is intended to be illustrative for potential SAR studies on this compound analogues. |

Molecular Docking Simulations for Ligand-Target Interactions of this compound Derivatives

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or DNA. This method provides valuable insights into the binding mode, binding affinity, and the specific molecular interactions that stabilize the ligand-target complex. For derivatives of this compound, molecular docking simulations are crucial for understanding their potential mechanisms of action and for guiding the design of more potent and selective inhibitors.

Docking Studies Against Antibacterial Targets:

The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery. Derivatives of this compound have been investigated as potential inhibitors of essential bacterial enzymes. For instance, molecular docking studies have been performed to predict the binding of quinoline derivatives to the active site of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.

In a typical docking simulation, a derivative of this compound would be placed in the active site of the target protein, and its conformational space would be explored to find the most favorable binding pose. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are then analyzed to rationalize the observed binding affinity.

Docking Studies Against Anticancer Targets:

Quinoline derivatives have also shown promise as anticancer agents, targeting various proteins involved in cancer cell proliferation and survival. Molecular docking simulations have been employed to investigate the binding of these compounds to key cancer targets, including protein kinases and topoisomerases.

For example, derivatives of this compound could be docked into the ATP-binding pocket of a protein kinase to predict their potential as kinase inhibitors. The docking results can help to identify key residues in the active site that are important for binding and can guide the design of analogues with improved potency and selectivity.

Table 3: Representative Molecular Docking Data for Quinoline Derivatives

| Derivative Class | Target Protein | Key Predicted Interactions |

| Schiff Base | DNA Gyrase | Hydrogen bonds with active site residues, pi-pi stacking with aromatic residues. |

| Hydrazone | Protein Kinase | Hydrogen bonds with the hinge region, hydrophobic interactions in the ATP-binding pocket. |

| This table provides a generalized summary of interactions commonly observed in docking studies of quinoline derivatives with their respective targets. |

Chemical Reactivity and Derivatization Pathways of 6 Hydroxyquinoline 5 Carbaldehyde

Metal Chelation Properties of 6-Hydroxyquinoline-5-carbaldehyde and its Schiff Bases

This compound and its derivatives, particularly Schiff bases, are recognized for their significant metal-chelating properties. The quinoline (B57606) ring system, combined with the hydroxyl and carbaldehyde or azomethine groups, provides multiple coordination sites for metal ions. This chelation ability is central to many of their biological and chemical applications.

The formation of these metal complexes can significantly alter the electronic properties and, consequently, the biological activity of the parent Schiff base ligand. ckthakurcollege.netnih.gov It has been observed that metal complexes of quinoline-derived Schiff bases often exhibit enhanced biological activities compared to the free ligands. ckthakurcollege.net This is attributed to the principles of chelation theory, which suggest that chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.

The table below summarizes the metal chelation properties of this compound and its Schiff bases with various transition metals.

| Metal Ion | Coordination Geometry | Key Observations |

| Mn(II) | Octahedral | Forms stable complexes with Schiff base derivatives. ckthakurcollege.net |

| Fe(II) | Octahedral | Chelation enhances the biological activity of the ligand. ckthakurcollege.net |

| Co(II) | Octahedral | Forms well-defined complexes with distinct spectral properties. ckthakurcollege.net |

| Ni(II) | Square Planar/Octahedral | The geometry can vary depending on the ligand structure. ckthakurcollege.net |

| Cu(II) | Square Planar | Often exhibits high stability and significant biological activity. ckthakurcollege.netacs.org |

| Zn(II) | Tetrahedral/Octahedral | Forms stable complexes, often used in fluorescence studies. ckthakurcollege.netacs.org |

Electrochemical Properties and Redox Behavior of this compound and its Derivatives

The electrochemical properties of this compound and its derivatives are intrinsically linked to their molecular structure, particularly the presence of the quinoline ring, the hydroxyl group, and the aldehyde or substituted imine functionality. These features allow the compounds to participate in redox reactions, making them interesting candidates for various electrochemical applications.

Studies on related quinolinecarbaldehydes have demonstrated a strong correlation between the chemical structure and the observed reduction and oxidation potentials. mdpi.commaterials-science.info For instance, the presence of electron-donating groups, such as a dimethylamino group, can facilitate oxidation. mdpi.com Conversely, the introduction of a methyl group can make the reduction potential more negative compared to the non-methylated analogue. mdpi.commaterials-science.info

Cyclic voltammetry studies of quinolinecarbaldehyde derivatives have revealed multiple reduction waves, indicating a stepwise reduction process. mdpi.com Some of these reduction steps can be reversible or quasi-reversible, suggesting the formation of stable radical anions. mdpi.com The specific potentials at which these redox events occur are highly dependent on the substituents present on the quinoline ring. mdpi.commaterials-science.info

The table below presents a summary of the electrochemical data for related quinolinecarbaldehyde derivatives, illustrating the influence of substituents on their redox behavior.

| Compound | Reduction Potential (V) | Oxidation Potential (V) | Key Observations |

| 8-Hydroxyquinoline-5-carbaldehyde (B1267011) | - | - | The hydroxyl group influences the electronic properties. |

| 6-(Dimethylamino)quinoline-5-carbaldehyde | Multiple irreversible and quasi-reversible waves | Lower oxidation potential | The dimethylamino group facilitates oxidation. mdpi.com |

| 6-(Dimethylamino)-2-methylquinoline-5-carbaldehyde | More negative reduction potential | - | The methyl group affects the reduction process. mdpi.com |

Nucleophilic and Electrophilic Substitution Reactions on the Quinoline Scaffold of this compound

The quinoline ring system in this compound is susceptible to both nucleophilic and electrophilic substitution reactions, although the reactivity of the two fused rings differs significantly. The pyridine (B92270) ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it prone to nucleophilic attack. youtube.com Conversely, the benzene (B151609) ring is more electron-rich and is the preferred site for electrophilic substitution. youtube.comquimicaorganica.org

Nucleophilic Substitution:

Nucleophilic substitution on the quinoline scaffold typically occurs at the 2- and 4-positions of the pyridine ring, as these positions are most activated towards nucleophilic attack. youtube.com The presence of the hydroxyl and aldehyde groups on the benzene ring of this compound can influence the reactivity of the pyridine ring through electronic effects, but the fundamental preference for nucleophilic attack on the pyridine ring remains.

Electrophilic Substitution:

Electrophilic aromatic substitution on the quinoline ring system preferentially occurs on the carbocyclic (benzene) ring. youtube.comquimicaorganica.orgreddit.com The most favored positions for electrophilic attack are C5 and C8. quimicaorganica.orgreddit.com This preference is explained by the stability of the cationic intermediate (the sigma complex) formed during the reaction. Attack at the 5- or 8-position allows for the positive charge to be delocalized over two resonance structures without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate. quimicaorganica.org In the case of this compound, the existing substituents will further direct incoming electrophiles. The hydroxyl group is a strong activating group and an ortho-, para-director, while the carbaldehyde group is a deactivating group and a meta-director. Their combined influence will determine the precise location of further electrophilic substitution.

Cyclization and Polycyclic Compound Formation from this compound Precursors

This compound serves as a valuable precursor for the synthesis of more complex polycyclic and heterocyclic systems through various cyclization reactions. The presence of the reactive aldehyde group, along with the hydroxyl group and the quinoline nucleus, provides multiple avenues for constructing new ring systems.

One common pathway involves the reaction of the aldehyde group with suitable reagents to form an intermediate that can subsequently undergo intramolecular cyclization. For instance, condensation of the aldehyde with compounds containing active methylene (B1212753) groups, followed by cyclization, can lead to the formation of fused heterocyclic rings.

Furthermore, the quinoline scaffold itself can participate in cyclization reactions. For example, reactions that involve the nitrogen of the quinoline ring and an adjacent substituent can lead to the formation of new rings fused to the quinoline system. While specific examples for this compound are not extensively detailed in the provided search results, the general reactivity patterns of quinolines and hydroxybenzaldehydes suggest a high potential for such transformations. rsc.org The synthesis of various substituted quinolines and benzoquinolines often involves cyclization as a key step. acs.org

Translational Research: Medicinal Chemistry Applications of 6 Hydroxyquinoline 5 Carbaldehyde and Its Bioactive Analogues

Anticancer Potential and Mechanistic Investigations of 6-Hydroxyquinoline-5-carbaldehyde Derivatives

Derivatives of this compound have demonstrated considerable promise as anticancer agents, operating through a variety of mechanisms to inhibit cancer cell growth and proliferation.

Induction of Apoptosis and Cell Cycle Modulation by Quinolinecarbaldehyde Analogues

A key mechanism by which quinoline-based compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle.

Certain quinoline (B57606) derivatives have been shown to trigger apoptosis in cancer cells. For instance, a novel series of quinoline derivatives of combretastatin (B1194345) A-4 was synthesized, with compound 12c identified as a potent inducer of apoptosis through a mitochondrial-dependent pathway in MCF-7 breast cancer cells. nih.gov This compound was also found to cause the generation of reactive oxygen species (ROS), which can contribute to apoptotic cell death. nih.gov Similarly, 8-quinolinecarboxaldehyde (B1295770) selenosemicarbazone (H8qasesc ) and its Co(III) complex induced a significant apoptotic response in human cancer cell lines, which was found to be highly caspase-dependent. researchgate.net Another study highlighted that a new quinoxaline-containing peptide, RZ2 , induces apoptosis in cancer cells by modulating autophagy, a cellular degradation process. nih.gov

In addition to inducing apoptosis, many quinoline analogues disrupt the normal progression of the cell cycle, a critical process for tumor growth. Compound 12c , for example, was found to arrest the cell cycle at the G2/M phase. nih.gov This disruption of microtubule dynamics is a common mechanism for anticancer agents, leading to mitotic arrest and subsequent apoptosis. nih.gov Likewise, 8-quinolinecarboxaldehyde selenosemicarbazone (H8qasesc ) was observed to delay the transition of cells during DNA replication, suggesting an interference with the S phase of the cell cycle. researchgate.net Other research has shown that certain quinoline derivatives can induce cell cycle arrest at the G0/G1 phase, preventing cells from entering the DNA synthesis phase. researchgate.net The ability of quinoline alkaloids to enhance doxorubicin-induced sub-G0/G1 phase cell cycle arrest further underscores the potential of this class of compounds in modulating the cell cycle to inhibit cancer cell proliferation. nih.gov

Inhibition of Angiogenesis and Disruption of Cell Migration in Cancer Models

The processes of angiogenesis (the formation of new blood vessels) and cell migration are crucial for tumor growth and metastasis. Several derivatives of this compound have shown potential in inhibiting these processes.

Research has demonstrated that certain quinoline derivatives can effectively inhibit cell migration. For example, compound 12c , a quinoline analogue of combretastatin A-4, was found to inhibit the migration of MCF-7 breast cancer cells. nih.gov This inhibition of cell migration is a critical aspect of its anticancer activity, as it can prevent the spread of cancer cells to other parts of the body. Furthermore, thiosemicarbazone and selenosemicarbazone derivatives have been shown to efficiently inhibit metastasis and angiogenesis in breast cancer cells. researchgate.net

Targeting Specific Cancer-Related Enzymes (e.g., Tyrosine Kinases, Topoisomerase, Tubulin Polymerization, DHODH Kinase)

A significant strategy in modern cancer therapy is the development of drugs that target specific enzymes essential for cancer cell survival and proliferation. Derivatives of this compound have been investigated for their ability to inhibit several of these key enzymes.

Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. nih.gov Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov For instance, compound 12c , a quinoline analogue of combretastatin A-4, was found to effectively inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.gov This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Another study reported a series of novel quinoline derivatives, with compound 4c emerging as a potent tubulin polymerization inhibitor, also targeting the colchicine binding site. nih.gov This compound demonstrated significant antiproliferative activity against a panel of cancer cell lines. nih.gov

Topoisomerases: These enzymes are crucial for resolving topological problems in DNA during replication and transcription. Inhibiting topoisomerases can lead to DNA damage and cell death, making them valuable targets for cancer therapy. nih.gov Research has identified quinoline-based compounds as effective topoisomerase inhibitors. One study reported the design and synthesis of a novel class of quinoline-based topoisomerase 1 (Top1) inhibitors, with compound 28 showing high potency in inhibiting human Top1 activity by trapping the Top1-DNA cleavage complex. researchgate.net Another study described a series of pyrazolo[4,3-f]quinoline derivatives with the ability to inhibit both topoisomerase I and IIα. nih.gov

In Vitro Cytotoxicity and Selectivity Studies on Cancer Cell Lines

Extensive in vitro studies have been conducted to evaluate the cytotoxic (cell-killing) effects of this compound derivatives against various cancer cell lines and to assess their selectivity for cancer cells over normal cells.

Numerous studies have demonstrated the potent cytotoxic activity of quinoline derivatives against a wide range of human cancer cell lines. For example, a series of novel quinoline-3-carbaldehyde hydrazones bearing a benzotriazole (B28993) moiety exhibited pronounced cancer cell growth inhibitory effects with IC50 values in the low micromolar range. mdpi.com Specifically, compound 5e showed a cytostatic effect on several cancer cell lines, while compounds 7a and 9h displayed selective activity against pancreatic and cervical cancer cell lines. mdpi.com Another study on quinoline-3-carbaldehyde hydrazone derivatives reported that while most compounds showed weaker cytotoxic activity, some, like 3q12 , 3q17 , and 3q22 , significantly reduced the viability of A549 lung cancer cells. nih.gov

The selectivity of these compounds is a critical factor in their potential as therapeutic agents. Ideally, an anticancer drug should be highly toxic to cancer cells while having minimal effect on normal, healthy cells. Research on 6-bromo-quinazoline derivatives showed that these compounds had a less cytotoxic effect on normal MRC-5 cells compared to MCF-7 and SW480 cancer cell lines, indicating a degree of selectivity. nih.gov Similarly, Mannich bases of 8-hydroxyquinoline (B1678124) exhibited substantial cytotoxic activity against leukemia cell lines. nih.gov

Below is a data table summarizing the in vitro cytotoxicity of selected quinoline derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5e | DAN-G (pancreatic), LCLC-103H (lung), SISO (cervical) | 1.23 - 7.39 | mdpi.com |

| 7a | DAN-G (pancreatic), SISO (cervical) | 4.19 - 6.59 | mdpi.com |

| 9h | DAN-G (pancreatic), SISO (cervical) | 4.19 - 6.59 | mdpi.com |

| 8a | MCF-7 (breast) | 15.85 | nih.gov |

| 8a | SW480 (colon) | 17.85 | nih.gov |

| 7-pyrrolidinomethyl-8-hydroxyquinoline | RPMI 8226 (myeloma) | 14 | nih.gov |

| 7-morpholinomethyl-8-hydroxyquinoline | 60 cell line panel (average) | ~8.13 | nih.gov |

| 7-diethylaminomethyl-8-hydroxyquinoline | 60 cell line panel (average) | ~4.47 | nih.gov |

Chemosensitization Effects with DNA Damaging Agents

Chemosensitization is a strategy used to enhance the efficacy of conventional chemotherapy drugs. This involves using a second agent that, while not necessarily cytotoxic on its own, can make cancer cells more susceptible to the effects of the primary drug.

Quinoline alkaloids have been investigated for their ability to sensitize cancer cells to the effects of doxorubicin (B1662922), a commonly used DNA damaging agent. nih.gov A study demonstrated that cinchonine, cinchonidine, quinine, and quinidine (B1679956) significantly enhanced doxorubicin-induced cell death in HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma) cell lines. nih.gov This chemosensitizing activity was attributed to the induction of apoptosis, as indicated by the cleavage of caspase-3 and its substrate poly (ADP-ribose) polymerase (PARP). nih.gov Furthermore, the combination of doxorubicin with these quinoline alkaloids led to an increase in the proportion of cells in the sub-G0/G1 phase of the cell cycle, indicative of apoptosis. nih.gov This research highlights the potential of quinoline derivatives to be used in combination therapies to overcome drug resistance and improve the effectiveness of existing anticancer treatments.

Antimicrobial Activity of this compound and its Derivatives

In addition to their anticancer properties, derivatives of this compound have also shown significant promise as antimicrobial agents, combating a range of pathogenic bacteria.

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. ysu.am Numerous studies have reported the synthesis and evaluation of quinoline derivatives for their antibacterial activity. For instance, a study on quinoline-3-carbaldehyde hydrazone derivatives found that while their antimicrobial effects were generally weaker than standard drugs, compounds 3q5 and 3q6 showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 16 µg/ml. nih.gov Another investigation into novel 8-hydroxyquinoline derivatives revealed that they exhibited remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G. nih.gov The study noted that derivatives with substitutions on the phenyl ring generally showed better activity, and were more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov

Furthermore, research on quinoline-based hydroxyphenylamino and carboxyphenylamino derivatives has demonstrated their antibacterial properties against pathogenic E. coli. researchgate.net This highlights the broad-spectrum potential of quinoline derivatives in addressing the growing problem of antibiotic resistance. ysu.am

Below is a data table summarizing the antimicrobial activity of selected quinoline derivatives.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3q5 | MRSA | 16 | nih.gov |

| 3q6 | MRSA | 16 | nih.gov |

| Derivative 5 | Vibrio parahaemolyticus | 1 | nih.gov |

| Derivative 5 | Staphylococcus aureus | 1 | nih.gov |

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of 8-hydroxyquinoline have shown considerable promise as antibacterial agents. nih.govresearchgate.net Studies have demonstrated that these compounds can be more effective against Gram-positive bacteria than Gram-negative bacteria. scienceopen.com The nature of the substituent on the quinoline ring plays a crucial role in the antibacterial activity, with electron-donating groups often enhancing efficacy. nih.gov

For instance, a series of 8-hydroxyquinoline derivatives were synthesized and tested against various bacterial strains. Compounds with substituents on the phenyl ring generally exhibited excellent antibacterial activity. nih.gov One particular derivative bearing a chlorine atom demonstrated good activity against both Gram-positive and Gram-negative strains. nih.gov It has been suggested that the inhibition of Gram-negative bacteria may require more lipophilic antibacterial agents. scienceopen.com

In another study, newly synthesized 5-alkoxymethyl-8-hydroxyquinoline, 5-alkyaminomethyl-8-hydroxyquinoline, and 5-alkylthio-methyl-8-hydroxyquinoline derivatives were evaluated for their antibacterial properties. The 5-alkylthiomethyl-8-hydroxyquinoline series showed significant antibacterial activity when compared to the standard antibiotic, Nitroxoline. researchgate.net

The antibacterial activity of 8-hydroxyquinoline (8HQ) and its derivatives has been investigated against a panel of 27 microorganisms. The parent 8HQ compound showed highly potent activity against Gram-positive bacteria, as well as diploid fungi and yeast, with Minimum Inhibitory Concentration (MIC) values ranging from 3.44 to 13.78 μM. researchgate.net Halogenated derivatives, such as 7-bromo-8HQ and clioquinol, displayed enhanced antigrowth activity against Gram-negative bacteria compared to the parent compound. researchgate.net

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC Value | Reference(s) |

| 8-Hydroxyquinoline (8HQ) | Gram-positive bacteria, diploid fungi, yeast | Potent, MIC: 3.44-13.78 μM | researchgate.net |

| 7-Bromo-8HQ, Clioquinol | Gram-negative bacteria | High antigrowth activity | researchgate.net |

| Nitroxoline | A. hydrophila, P. aeruginosa | Strong antibacterial activity, MIC: 5.26 μM and 84.14 μM respectively | researchgate.net |

| Cloxyquin | L. monocytogenes, P. shigelloides | Strong activity, MIC: 5.57 μM and 11.14 μM respectively | researchgate.net |

| 5-Alkylthiomethyl-8-hydroxyquinoline series | Gram-positive and Gram-negative strains | Significant antibacterial activity | researchgate.net |

| 8-Hydroxyquinoline derivative with chlorine | Gram-positive and Gram-negative strains | Good activity | nih.gov |

Antifungal Properties of Quinolinecarbaldehyde Derivatives

Quinoline derivatives are recognized for their significant antifungal properties. nih.govnih.govresearchgate.net The structural versatility of the quinoline nucleus allows for the synthesis of a wide range of derivatives with a broad spectrum of biological actions. nih.gov Modifications at the C-2, C-4, and C-6 positions of the quinoline ring have been explored to develop compounds with antifungal activity. nih.gov

Research has shown that certain quinoline derivatives exhibit selective antifungal action. For example, compounds with a methyl substituent at the C-2 position and an ethyl group at the C-4 position have demonstrated enhanced activity against yeast. nih.gov In contrast, a derivative with a phenyl substituent at the C-4 position of the quinoline ring was found to be particularly effective against dermatophytes. nih.gov

A series of quinoline derivatives linked to a chalcone (B49325) moiety have been synthesized and evaluated for their antifungal activity against Candida albicans. nih.gov When combined with fluconazole (B54011) (FLC), these compounds showed good inhibitory activity. One compound, PK-10, in combination with FLC, was particularly effective against FLC-resistant C. albicans strains with minimal cytotoxicity. nih.gov The proposed mechanism of action involves the inhibition of hyphae formation, induction of reactive oxygen species (ROS), and damage to the mitochondrial membrane potential, leading to mitochondrial dysfunction. nih.gov

The antifungal potential of 8-hydroxyquinoline and its derivatives has also been a subject of study. researchgate.net These compounds have shown activity against various pathogenic fungi, including Candida species. researchgate.net

| Compound/Derivative | Fungal Strain(s) | Activity/MIC Value | Key Findings | Reference(s) |

| Quinoline derivative (C-2 methyl, C-4 ethyl) | Yeast | MIC: 25–50 μg/mL | Selective anti-candida action. | nih.gov |

| Quinoline derivative (C-4 phenyl) | Dermatophytes | MIC: 12.5–25 μg/mL | Fundamental for anti-dermatophytic action. | nih.gov |

| PK-10 (Quinoline-chalcone derivative) + FLC | FLC-resistant C. albicans | Potent antifungal activity | Inhibits hyphae formation, induces ROS, damages mitochondria. | nih.gov |

| 8-Hydroxyquinoline derivatives | Candida spp. | Potential antifungal activity | Broad-spectrum potential. | researchgate.net |

Antileishmanial Activity and Targeting Parasitic Enzymes (e.g., Methionine Aminopeptidase (B13392206) 1)

Quinoline derivatives have emerged as a promising class of compounds in the search for new antileishmanial drugs. nih.gov The 8-hydroxyquinoline scaffold, in particular, has demonstrated significant pharmacological activities, including antiparasitic properties. mdpi.com

A study investigating the antileishmanial activity of 8-hydroxyquinoline (8-HQ) found that it was highly selective in eliminating parasites that cause cutaneous leishmaniasis. mdpi.com In vivo studies on animals infected with Leishmania (L.) amazonensis showed that intralesional administration of 8-HQ effectively reduced lesion size and parasite load. mdpi.com Furthermore, treated animals exhibited an upregulation of IFN-γ, a cytokine that may contribute to parasite elimination. mdpi.com

The enzyme M1 aminopeptidase (MetAP1), a metallopeptidase crucial for protein catabolism in parasites, has been identified as a valid drug target. nih.gov Research has focused on the potential of quinoline derivatives to inhibit this enzyme in Leishmania donovani. Synthesized 8-hydroxy-2-quinoline carbaldehyde derivatives were screened for their inhibitory activity against L. donovani M1 aminopeptidase (LdM1AP). nih.gov Two compounds, HQ2 and HQ12, were identified as potent inhibitors that compete with the substrate. These compounds also exhibited favorable pharmacokinetic properties and no toxicity to macrophages. nih.gov Structural analysis revealed that these lead compounds primarily interact with the substrate-binding pocket of LdM1AP through hydrophobic contacts. nih.gov

| Compound/Derivative | Target Organism/Enzyme | Key Findings | Reference(s) |

| 8-Hydroxyquinoline (8-HQ) | Leishmania (L.) amazonensis | Reduces lesion size and parasite load in vivo; upregulates IFN-γ. | mdpi.com |

| 8-hydroxy-2-quinoline carbaldehyde derivatives (HQ2, HQ12) | Leishmania donovani M1 aminopeptidase (LdM1AP) | Potent, competitive inhibitors with good pharmacokinetic properties and no macrophage toxicity. | nih.gov |

Antimalarial Activity of this compound Analogues

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with drugs like chloroquine (B1663885) and mefloquine (B1676156) being prominent examples. nih.govmdpi.com However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. mdpi.comnih.gov

Numerous studies have focused on synthesizing and evaluating novel quinoline derivatives for their antimalarial activity. mdpi.comnih.gov One approach involves the synthesis of hybrid compounds that combine the quinoline scaffold with other pharmacologically active moieties. nih.govnih.gov

For instance, a series of novel dihydropyrimidines, 2-oxopyran-3-carboxylates, 1-amino-1,2-dihydropyridine-3-carboxylates, and 1,3,4-oxadiazole (B1194373) derivatives incorporating a quinolinyl residue were synthesized. mdpi.com In vitro evaluation against P. falciparum revealed that many of these compounds possessed moderate to high antimalarial activities, with some exhibiting excellent activity compared to chloroquine. mdpi.com

Another study focused on the design of 2-(2-benzoyl-4-methylphenoxy)quinoline-3-carbaldehyde derivatives as inhibitors of Plasmodium falciparum histoaspartic protease (HAP), an enzyme crucial for the parasite's growth. researchgate.netljmu.ac.uk From a library of 50 hypothetical compounds, one derivative, 2-(2-benzoyl-4-methylphenoxy)-7-methylquinoline-3-carbaldehyde (compound A5), was identified as a potential lead candidate. It demonstrated a high binding energy to HAP and favorable drug-likeness parameters. researchgate.netljmu.ac.uk

The development of quinoline-based hybrid compounds has also shown promise. Hybrid molecules containing a 4-amino-7-chloroquinoline and a cinnamoyl scaffold linked by an alkylamine chain were found to be potent antimalarials in vitro against erythrocytic P. falciparum parasites. nih.gov

| Compound/Derivative | Target | Activity/IC50 | Key Findings | Reference(s) |

| Dihydropyrimidine, oxopyran-carboxylate, dihydropyridine-carboxylate, and oxadiazole derivatives with quinolinyl residues | Plasmodium falciparum | IC50: 0.014–5.87 μg/mL | Moderate to high antimalarial activity, some superior to chloroquine. | mdpi.com |

| 2-(2-benzoyl-4-methylphenoxy)-7-methylquinoline-3-carbaldehyde (A5) | Plasmodium falciparum histoaspartic protease (HAP) | High binding energy (-11.2 kcal/mol) | Potential lead candidate with favorable drug-likeness parameters. | researchgate.netljmu.ac.uk |

| Hybrid of 4-amino-7-chloroquinoline and cinnamoyl scaffold | Erythrocytic P. falciparum | Potent in vitro antimalarial activity | Alkylamine linker is a key structural feature. | nih.gov |

Enzyme Inhibition Profiles of this compound Derivatives

Quinoline-based compounds have been shown to inhibit a variety of enzymes, making them attractive candidates for the treatment of a range of diseases. nih.gov

Information specifically on the inhibition of sirtuins (SIRT1, SIRT2, SIRT3) by this compound and its direct derivatives is limited in the provided search results. However, the broader class of quinoline derivatives has been investigated for their ability to inhibit various enzymes. Further research would be needed to specifically address the sirtuin inhibition profile of this compound derivatives.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. researchgate.net Several quinoline derivatives have been investigated as potential inhibitors of these enzymes. researchgate.netnih.govresearchgate.netnih.gov

A study on quinolinones and dihydroquinolinones revealed that while they did not significantly inhibit monoamine oxidase (MAO), certain compounds displayed promising inhibition of human recombinant AChE (hrAChE) and BChE (hrBChE). nih.gov Notably, one quinolinone, QN8, was found to be a potent and selective non-competitive inhibitor of hrAChE with an IC50 value of 0.29 µM. nih.gov

Another study employed a fragment-informed structure-activity relationship (FI-SAR) approach to develop quinoline-based cholinesterase inhibitors. nih.gov By coupling amino-functionalized fragments with quinoline scaffolds, a library of conjugates was synthesized and evaluated. A representative conjugate, L4R1-3, achieved sub-nanomolar AChE inhibition with an IC50 of 4.6 nM, outperforming the clinical drug donepezil. nih.gov This research also led to the construction of dual-target inhibitors, such as L1-3, which inhibited both AChE and BChE with IC50 values of 8.1 µM and 0.58 µM, respectively. nih.gov

Furthermore, a series of quinoline derivatives were evaluated for their inhibitory potential against AChE and BChE. researchgate.net Compounds 5a–d, 7a, and 7b showed IC50 values for AChE ranging from 17.07 to 70 nM, and for BChE from 116.6 nM to 233.3 µM, indicating a better inhibitory effect against AChE. researchgate.net

| Compound/Derivative | Target Enzyme(s) | IC50 Value(s) | Key Findings | Reference(s) |

| Quinolinone QN8 | hrAChE | 0.29 µM | Potent and selective non-competitive inhibitor. | nih.gov |

| Conjugate L4R1-3 | AChE | 4.6 nM | Sub-nanomolar inhibition, outperforming donepezil. | nih.gov |

| Conjugate L1-3 | AChE / BChE | 8.1 µM / 0.58 µM | Dual-target inhibitor. | nih.gov |

| Compounds 5a-d, 7a, 7b | AChE | 17.07 - 70 nM | Better inhibition against AChE than BChE. | researchgate.net |

| BChE | 116.6 nM - 233.3 µM |

Alpha-Glucosidase Inhibition for Metabolic Disorder Research

Extensive searches of scientific databases and literature have not yielded specific studies evaluating this compound as an inhibitor of alpha-glucosidase. While the broader class of quinoline derivatives has been investigated for alpha-glucosidase inhibition, with some compounds showing significant activity, data directly pertaining to this compound is not publicly available. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov The quinoline scaffold itself is recognized as a pharmacophore with the potential for strong interactions with the active site of α-glucosidase. researchgate.netresearchgate.net Research into various quinoline-based hybrids, such as those incorporating oxadiazole, triazole, or benzothiazole (B30560) moieties, has identified potent α-glucosidase inhibitors. frontiersin.orgresearchgate.netnih.gov However, without direct experimental evidence, the alpha-glucosidase inhibitory potential of this compound remains undetermined.

Monoamine Oxidase (MAO) Inhibition

Similar to alpha-glucosidase inhibition, there is a lack of specific research on the monoamine oxidase (MAO) inhibitory activity of this compound. The quinoline core is present in various compounds that have been studied as MAO inhibitors, which are crucial for treating neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govmdpi.comnih.gov For instance, certain quinoline-sulfonamide derivatives have been identified as potent inhibitors of both MAO-A and MAO-B. nih.gov Quinine, a well-known quinoline alkaloid, has also been noted to act as a competitive inhibitor of MAO. wikipedia.org Despite these findings within the broader quinoline class, specific IC50 values or detailed inhibitory studies for this compound against MAO are not reported in the available literature.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry for this compound Scaffolds

While direct and comprehensive Structure-Activity Relationship (SAR) studies on the this compound scaffold are limited, general SAR principles for the broader quinoline class of enzyme inhibitors can provide valuable insights. The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.

Impact of Substituent Effects on Pharmacological Activity